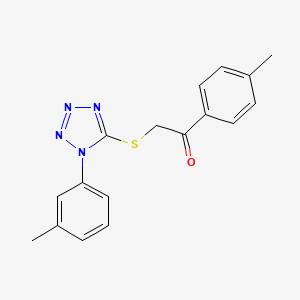

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

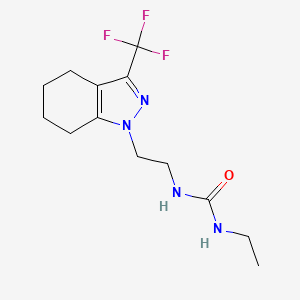

The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides was achieved through the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide using 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at 70-80 °C. The structure of the synthesized compounds was confirmed by various analytical methods, including elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS. The individuality of the compounds was ascertained using TLC and LC/MS methods .

Molecular Structure Analysis

In the study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the crystal structure revealed that the 2-acetylaminoacetamide moiety has a linearly extended conformation with significant interplanar angles between the amide groups. The replacement of a hydrogen atom with a methyl group in one of the compounds led to a more bent chain and some positional/thermal disorder in the methoxy(methyl)amino group. The structures also featured classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the formation of planar hydrophilic and hydrophobic areas within the crystal lattice .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The study aimed to determine the affinity of the compounds to GABAergic biotargets. Molecular docking was performed to predict the activity of the 1-benzyl derivatives, and the results were compared with reference drugs such as benzamidine, diazepam, and vigabatrin. However, the synthesized substances did not exhibit significant anticonvulsant activity, with only two compounds showing a tendency towards activity by reducing mortality and prolonging survival time in the animal model .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by their molecular structure, which was determined through crystallography and spectroscopic methods. The presence of amide groups and their conformational arrangement played a crucial role in the compounds' interaction with biological targets. The pharmacophore role of the NHCO cyclic fragment was highlighted as essential for anticonvulsant activity, although the synthesized compounds did not show the desired activity in the biological model used .

科学的研究の応用

Synthesis and Anti-Inflammatory Applications

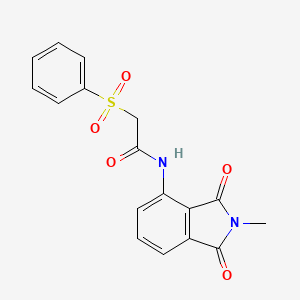

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide and its derivatives have been synthesized and evaluated for their anti-inflammatory properties. Notably, derivatives like 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid exhibited promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies were conducted to understand the binding affinity towards human serum albumin (HSA), which is crucial for understanding the drug's efficacy and metabolism (Nikalje, Hirani, & Nawle, 2015). Similar studies have been conducted, focusing on the anti-inflammatory effects of these compounds, highlighting the importance of the thiazolidinone ring and the presence of aliphatic groups in enhancing anti-inflammatory activity (Nikalje, 2014).

Biological Activity and Enzyme Inhibition

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds showed promising activity, indicating potential therapeutic uses (Khalid et al., 2014).

Anticonvulsant Properties

Compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their anticonvulsant activities. The structural conformation of these compounds and the presence of certain molecular features are believed to be responsible for their anticonvulsant properties, as revealed by crystal structure studies and stereochemical comparisons (Camerman et al., 2005).

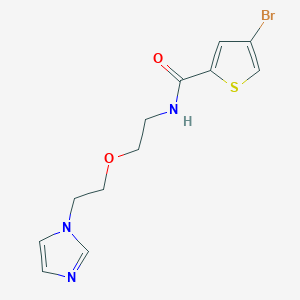

Antimicrobial and Antioxidant Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds like N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine were studied for their antibacterial properties, while others were synthesized as impurities in the antibacterial drug Sulfamethizole (Talagadadeevi et al., 2012).

特性

IUPAC Name |

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-25(23,24)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYJBLQBQIHBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)